H-Gly-pro-leu-beta-NA hcl
CAS No.: 100929-83-7
Cat. No.: VC0024900
Molecular Formula: C23H31ClN4O3
Molecular Weight: 446.976
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100929-83-7 |
---|---|
Molecular Formula | C23H31ClN4O3 |
Molecular Weight | 446.976 |
IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C23H30N4O3.ClH/c1-15(2)12-19(26-23(30)20-8-5-11-27(20)21(28)14-24)22(29)25-18-10-9-16-6-3-4-7-17(16)13-18;/h3-4,6-7,9-10,13,15,19-20H,5,8,11-12,14,24H2,1-2H3,(H,25,29)(H,26,30);1H/t19-,20-;/m0./s1 |
Standard InChI Key | UXANWZLJRDUXBS-FKLPMGAJSA-N |
SMILES | CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN.Cl |
Introduction
Chemical Structure and Properties
H-Gly-Pro-Leu-β-NA HCl, also known as H-Gly-Pro-Leu-β-naphthylamide hydrochloride, is a synthetic peptide compound with significant applications in biochemical research and pharmaceutical development. Its chemical structure consists of a tripeptide backbone (glycine, proline, and leucine) linked to a β-naphthylamide moiety, which is a common chromophore used in various biochemical assays. This compound represents an important tool in peptide chemistry and enzymatic research.
Chemical Identification and Physical Properties
The fundamental chemical properties of H-Gly-Pro-Leu-β-NA HCl are summarized in the following table:
Property | Value |
---|---|
CAS Number | 100929-83-7 |
Molecular Formula | C23H31ClN4O3 |
Molecular Weight | 446.976 g/mol |
IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Storage Temperature | -15°C |
MDL Number | MFCD00038938 |
The compound consists of three amino acids (glycine, proline, and leucine) connected via peptide bonds, with a β-naphthylamide group attached to the C-terminus. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is crucial for its application in various biological assays and experiments .
Biochemical Applications
The versatility of H-Gly-Pro-Leu-β-NA HCl makes it valuable across multiple areas of biochemical research. Its specific structure allows it to interact with various biological systems, particularly enzymes and receptors involved in peptide metabolism and signaling pathways.
Enzymatic Substrate Applications
H-Gly-Pro-Leu-β-NA HCl serves as a specific substrate for tripeptidyl peptidase, enabling researchers to study enzyme kinetics, specificity, and inhibition mechanisms . This application is particularly valuable in understanding the catalytic properties of proteolytic enzymes and their potential as therapeutic targets. The β-naphthylamide group functions as a fluorogenic or chromogenic reporter, allowing for sensitive detection of enzymatic activity through spectroscopic methods.
Peptide Synthesis Applications
In the field of peptide chemistry, H-Gly-Pro-Leu-β-NA HCl serves as a crucial building block for the synthesis of more complex peptides with specific biological functions. Researchers utilize this compound to create peptide sequences essential for various biological processes, contributing significantly to drug development in biochemistry and pharmacology . The compound's defined structure and high purity make it particularly suitable for solid-phase peptide synthesis and related methodologies.
Enzyme Inhibition Studies
One of the most significant applications of H-Gly-Pro-Leu-β-NA HCl is in enzyme inhibition studies. The compound is employed to investigate enzyme activity and inhibition mechanisms across various biological systems . By using H-Gly-Pro-Leu-β-NA HCl as a model substrate, scientists can better understand enzyme-substrate interactions, catalytic mechanisms, and develop potential therapeutic agents targeting specific enzymatic pathways.
Pharmaceutical Research Applications
The pharmaceutical significance of H-Gly-Pro-Leu-β-NA HCl extends beyond basic biochemical research into drug discovery and development processes.
Drug Discovery
In pharmaceutical research, H-Gly-Pro-Leu-β-NA HCl plays a significant role in the discovery of new drugs, particularly those targeting specific peptidase enzymes, receptors, or metabolic pathways . Its unique structure allows researchers to explore novel therapeutic options for various diseases associated with peptide metabolism dysregulation. The compound serves as both a tool for screening potential drug candidates and as a starting point for the development of peptidomimetic drugs with enhanced pharmacological properties.
Biomarker Development
Researchers utilize H-Gly-Pro-Leu-β-NA HCl to develop biomarkers for disease detection and monitoring, particularly for conditions involving altered peptidase activity . Its application in diagnostics can lead to improved patient outcomes through earlier and more accurate disease detection. The compound's specificity for certain peptidases makes it valuable for developing assays that can measure enzyme activity in biological samples as indicators of pathological conditions.
Neurobiological Research
The applications of H-Gly-Pro-Leu-β-NA HCl extend into the field of neurobiology, where it serves as a valuable tool for investigating neuronal function and neuropeptide processing.
Neuronal Function Studies
H-Gly-Pro-Leu-β-NA HCl is used in neurobiology studies to explore the effects of peptides on neuronal function and behavior, contributing to the understanding of neurological disorders . The compound allows researchers to investigate peptide-mediated signaling in neural tissues and its implications for neurological and psychiatric conditions. These studies help elucidate the role of peptidases in the central nervous system and identify potential therapeutic targets for neurological disorders.
Neuropeptide Processing Investigation
The compound serves as a model substrate for peptidases involved in neuropeptide processing, enabling detailed studies of the enzymes responsible for generating, modifying, and degrading neuropeptides in the brain. This application is particularly relevant for understanding the molecular mechanisms underlying neurodegenerative diseases, mood disorders, and other neurological conditions where neuropeptide signaling may be dysregulated.
Comparative Analysis with Related Compounds
Understanding the relationship between H-Gly-Pro-Leu-β-NA HCl and similar compounds provides valuable context for its applications and limitations.
Structural Analogs
H-Gly-Pro-β-NA HCl (H-Gly-Pro-betana-HCl) is a related compound with a molecular formula of C17H20ClN3O2 and molecular weight of 333.8 g/mol . This compound lacks the leucine residue present in H-Gly-Pro-Leu-β-NA HCl, resulting in a dipeptide rather than a tripeptide structure. This structural difference leads to distinct substrate specificity and enzymatic interactions, making each compound suitable for different research applications.
Functional Comparison
The structural differences between H-Gly-Pro-Leu-β-NA HCl and its analogs translate into functional differences in their biochemical applications. The following table compares some key features:
Compound | Peptide Sequence | Target Enzymes | Primary Applications |
---|---|---|---|
H-Gly-Pro-Leu-β-NA HCl | Gly-Pro-Leu | Tripeptidyl peptidases | Enzyme inhibition studies, drug discovery |
H-Gly-Pro-β-NA HCl | Gly-Pro | Dipeptidyl peptidases | Peptide synthesis, biomarker development |
DL-Alanine β-naphthylamide HCl | Ala | Aminopeptidases | Enzyme activity assays |
This comparative understanding helps researchers select the most appropriate compound for their specific research objectives and experimental requirements.
Future Research Directions
The continuing investigation of H-Gly-Pro-Leu-β-NA HCl and its applications presents several promising avenues for future research.
Diagnostic Applications
The development of more sensitive and specific assays based on H-Gly-Pro-Leu-β-NA HCl could enhance the early detection of diseases associated with altered peptidase activity. These diagnostic tools would enable earlier intervention and potentially improve treatment outcomes for patients.
Structure-Activity Relationship Studies
Detailed investigation of the structure-activity relationships between H-Gly-Pro-Leu-β-NA HCl and various peptidases would provide valuable insights for rational drug design. Understanding how structural modifications affect substrate specificity and binding affinity could guide the development of more selective and potent peptidase inhibitors.
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